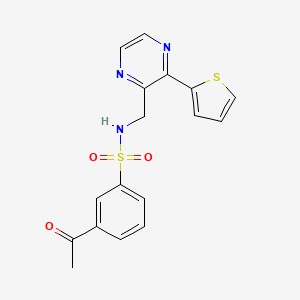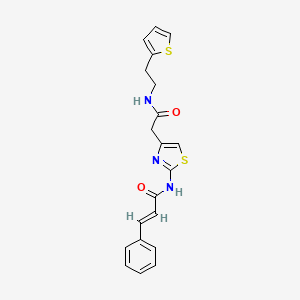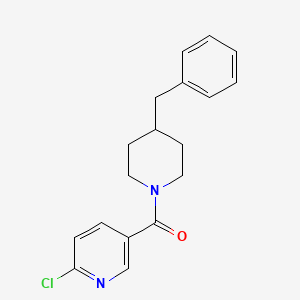
3-fluoro-4-methoxy-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to the class of organic compounds known as aromatic anilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with an aromatic group .
Synthesis Analysis
The synthesis of thiophene derivatives like this compound can be achieved through various methods. One such method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method involves the use of 3′-Fluoro-4′-methoxyacetophenone, an acetophenone derivative with a fluorine and a methoxy substituents, to prepare chalcone derivatives with benzaldehydes by aldol condensation .Molecular Structure Analysis
The molecular structure of this compound can be described as RNC(=O)R’, where R= benzene, and R’ = aryl group . More detailed structural information may be available in specific databases or scientific literature .Chemical Reactions Analysis
The chemical reactions involving this compound can be complex and varied. For instance, it can undergo catalytic protodeboronation of pinacol boronic esters utilizing a radical approach . It can also be involved in the Suzuki–Miyaura coupling .科学的研究の応用
Imaging and Diagnostics
Compounds similar to 3-Fluoro-4-Methoxy-N-(Thiophen-2-yl(Thiophen-3-yl)Methyl)Benzamide have been utilized in imaging techniques, particularly in the study of neurological conditions such as Alzheimer's disease. For example, a study used a selective serotonin 1A (5-HT(1A)) molecular imaging probe for quantifying 5-HT(1A) receptor densities in the living brains of Alzheimer's disease patients via positron emission tomography (PET). This research demonstrated significant decreases in receptor densities, correlating with clinical symptom severity and decreased glucose utilization, providing a pathway for diagnosis and understanding disease progression (Kepe et al., 2006).
Drug Development and Evaluation
Fluorine-containing benzamide analogs have been synthesized and evaluated as ligands for PET imaging of sigma-2 receptor status in solid tumors. Such compounds, including fluorine-18 labeled variants, showed high tumor uptake in studies, suggesting their potential in cancer diagnosis and treatment evaluation (Tu et al., 2007).
Chemical Synthesis and Material Science
N-Ethoxycarbonylpyrene- and perylene thioamides, closely related to the compound , have been used as building blocks in the synthesis of fluorescent dyes. These synthesized compounds showed promising applications in material science due to their fluorescent properties, which could be tuned for various applications, including sensors and light-emitting devices (Witalewska et al., 2019).
Pharmacology and Therapeutics
The exploration of fluorinated heterocycles, through methods such as rhodium(III)-catalyzed C-H activation and coupling with difluorovinyl tosylate, has highlighted the role of fluorine in developing pharmacologically active compounds. Such research underpins the synthesis of potentially new therapeutic agents, emphasizing the importance of fluorinated compounds in medicinal chemistry (Wu et al., 2017).
将来の方向性
Thiophene-based analogs, like this compound, have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist .
特性
IUPAC Name |
3-fluoro-4-methoxy-N-[thiophen-2-yl(thiophen-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO2S2/c1-21-14-5-4-11(9-13(14)18)17(20)19-16(12-6-8-22-10-12)15-3-2-7-23-15/h2-10,16H,1H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGQBTPZFXWXVOT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC(C2=CSC=C2)C3=CC=CS3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-acetamidophenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2407067.png)
![2-(2-fluorophenoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide](/img/structure/B2407068.png)



![2-Chloro-N-[1-[3-(pyridin-2-ylmethoxy)phenyl]ethyl]acetamide](/img/structure/B2407075.png)

![(2-chlorophenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2407080.png)
![2-[(4-Nitrophenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2407081.png)

![7-Benzylsulfanyl-3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidine](/img/structure/B2407085.png)

